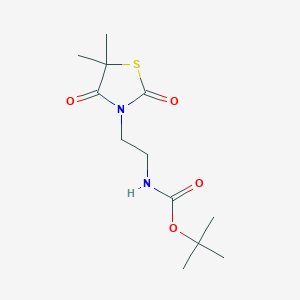

tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate

Description

Historical Development within Thiazolidinedione Chemistry

Thiazolidinediones (TZDs) emerged as a critical heterocyclic scaffold following the discovery of their insulin-sensitizing properties in the 1980s. Early derivatives like ciglitazone laid the foundation for understanding structure-activity relationships (SAR) centered on the 2,4-dioxothiazolidine ring. The introduction of alkyl substituents at the C5 position, as seen in 5,5-dimethyl variants, marked a pivotal innovation to enhance metabolic stability and reduce off-target effects.

The tert-butyl carbamate group entered TZD chemistry as a solution to synthetic challenges. By protecting reactive amines during multi-step syntheses, this moiety enabled precise functionalization of the ethyl spacer while maintaining compatibility with common coupling reagents. For example, Mitsunobu reactions between Boc-protected amino alcohols and phenolic aldehydes became feasible, as demonstrated in the synthesis of related TZD hybrids.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in modern heterocyclic synthesis:

- Modular Design : The tert-butyl carbamate group allows sequential deprotection and derivatization, supporting combinatorial library generation. Researchers have utilized this strategy to produce analogs with varying electronic profiles at the carbamate nitrogen.

- Stereoelectronic Tuning : The 5,5-dimethyl substitution on the TZD ring alters ring conformation and electron distribution, impacting hydrogen-bonding capacity and π-stacking interactions. NMR studies of analogous compounds show downfield shifts in the C=O regions, indicating enhanced electrophilicity at the dione moiety.

- Cross-Coupling Compatibility : The ethyl linker’s length and flexibility facilitate participation in nucleophilic aromatic substitutions and Buchwald-Hartwig aminations, enabling fusion with pyrazolo[3,4-d]pyrimidinone systems and other pharmacophores.

Table 1: Key Structural Features and Their Roles

| Structural Element | Role in Chemistry/Pharmacology |

|---|---|

| 5,5-Dimethyl-TZD core | Stabilizes enol tautomer; modulates solubility |

| Ethylcarbamate linker | Provides spatial separation for target engagement |

| tert-Butyl protecting group | Enables orthogonal deprotection strategies |

Position within Current Medicinal Chemistry Landscape

In contemporary drug discovery, this compound serves as a versatile intermediate for developing dual-acting therapeutics. Recent applications include:

- Kinase Inhibition : Analogous TZD-carbamates inhibit sphingosine kinase-2 (SphK2), a target in oncology and inflammation. The tert-butyl group’s steric bulk may hinder unwanted interactions with off-target kinases.

- PPARγ Modulation : While less potent than rosiglitazone, the 5,5-dimethyl variant shows reduced adipogenic activity, making it a candidate for partial PPARγ agonists with improved safety profiles.

- Antiviral Scaffolds : Hybrid molecules incorporating this core demonstrate activity against RNA viruses through mechanisms involving host factor recruitment.

Synthetic protocols for this compound, such as the optimized Mitsunobu-Knoevenagel sequence (yield: 63–68%), highlight its accessibility for structure-activity studies.

Properties

IUPAC Name |

tert-butyl N-[2-(5,5-dimethyl-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S/c1-11(2,3)18-9(16)13-6-7-14-8(15)12(4,5)19-10(14)17/h6-7H2,1-5H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJSSWCPXQMWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)S1)CCNC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5,5-Dimethylthiazolidine-2,4-dione

The 5,5-dimethylthiazolidine-2,4-dione (5,5-dimethyl-TZD) core is synthesized via cyclocondensation of dimethyl malonate with thiourea under acidic conditions. This method, adapted from analogous TZD syntheses, involves refluxing dimethyl malonate (1.0 mol) and thiourea (1.1 mol) in ethanol with concentrated hydrochloric acid (10% v/v) for 6 hours. The reaction proceeds through nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization to form the TZD ring (Scheme 1).

Reaction Conditions :

Characterization Data :

Preparation of N-Boc-2-bromoethylamine

The Boc-protected ethylamine side chain is synthesized via sequential protection and bromination. 2-Aminoethanol (1.0 mol) is treated with di-tert-butyl dicarbonate (1.2 mol) in dichloromethane (DCM) with triethylamine (TEA) as a base to yield tert-butyl (2-hydroxyethyl)carbamate. Subsequent bromination using phosphorus tribromide (PBr3, 1.1 mol) in dry DCM at 0°C affords N-Boc-2-bromoethylamine.

Reaction Conditions :

- Protection Step : 0°C to room temperature, 12 hours

- Bromination Step : 0°C, 2 hours

- Overall Yield : 65–70%

Characterization Data :

Alkylation of 5,5-Dimethyl-TZD with N-Boc-2-bromoethylamine

The key step involves alkylating the TZD nitrogen with N-Boc-2-bromoethylamine under basic conditions. A mixture of 5,5-dimethyl-TZD (1.0 mol), N-Boc-2-bromoethylamine (1.2 mol), and potassium carbonate (2.0 mol) in anhydrous DMF is stirred at 80°C for 12 hours. The reaction exploits the nucleophilicity of the TZD’s deprotonated nitrogen to displace bromide, forming the N-ethyl linkage.

Reaction Conditions :

Characterization Data :

- 1H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc), 2.98 (t, J = 6.8 Hz, 2H, CH2N), 3.42 (s, 6H, 2×CH3), 3.65 (t, J = 6.8 Hz, 2H, CH2O)

- 13C NMR (101 MHz, CDCl3) : δ 28.3 (Boc-CH3), 44.2 (CH2N), 52.1 (CH2O), 80.1 (Boc-C), 167.8 (C=O), 172.4 (C=O)

- HRMS (ESI) : m/z Calcd for C14H23N2O4S [M+H]+: 331.1325; Found: 331.1322

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies reveal that DMF outperforms THF and acetonitrile in facilitating alkylation due to its high polarity and ability to stabilize intermediates. Similarly, K2CO3 provides superior yields over NaH or Cs2CO3, likely due to milder basicity that minimizes side reactions.

Spectroscopic Validation and Purity Assessment

Fourier-Transform Infrared Spectroscopy (FTIR)

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Purity

Mechanistic Insights

The alkylation proceeds via an SN2 mechanism, where the deprotonated TZD nitrogen attacks the electrophilic carbon of N-Boc-2-bromoethylamine (Figure 1). The bulky Boc group minimizes steric hindrance, while the electron-withdrawing TZD carbonyls enhance nitrogen nucleophilicity. Competing pathways, such as elimination or over-alkylation, are suppressed by controlled stoichiometry and moderate temperatures.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of tert-butyl carbamates exhibit promising antibacterial properties. For instance, studies involving related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The synthesis of these derivatives often involves reactions with thiosemicarbazones and phenacyl bromides, leading to compounds that display significant antibacterial activity while maintaining low toxicity levels .

Sphingosine Kinase Inhibition

The compound has been investigated for its role as a selective inhibitor of sphingosine kinase-2 (SphK2), an enzyme implicated in cancer progression and inflammation. The design of dual-pathway inhibitors based on the thiazolidine scaffold has shown efficacy in inhibiting SphK2 activity, suggesting a therapeutic avenue for conditions such as cancer and cardiovascular diseases .

Anti-inflammatory Properties

The anti-inflammatory potential of tert-butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate is linked to its ability to inhibit cyclooxygenase enzymes (COX). Compounds derived from this structure have been evaluated for their COX-II inhibitory activity, showing promise as analgesics or anti-inflammatory agents with potentially fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Studies have indicated that thiazolidinediones and their derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. The structural features of tert-butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate may enhance its interaction with cancer cell signaling pathways, providing a basis for further exploration in cancer therapeutics .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Diversity: The target compound’s thiazolidinedione core contrasts with the pyrazolo-pyrimidine () and indolinone () systems. Thiazolidinediones are associated with metabolic activity (e.g., PPARγ activation), while pyrazolo-pyrimidines often target kinases or nucleic acid-binding proteins . The ethyl linker in the target compound provides shorter chain flexibility compared to the bromohexyl chain in , which may influence solubility and reactivity .

Functional Group Impact :

Comparison with Other Syntheses

- Example 75 Compound () : Utilizes Suzuki-Miyaura coupling between a boronic acid and a brominated intermediate, followed by deprotection and acetylation. This highlights the use of transition-metal catalysis for complex heterocyclic systems .

- tert-Butyl N-(6-bromohexyl) carbamate () : Synthesized via nucleophilic substitution under reflux with K₂CO₃/NaI, emphasizing straightforward alkylation strategies for linear chain derivatives .

Analytical and Computational Tools

Crystallographic Software: The SHELX system () and Mercury () are widely used for crystal structure refinement and visualization.

Chromatographic Methods :

- While focuses on ethyl carbamate analysis via SPME-GC-MS, similar techniques could apply to the target compound for quantification or purity assessment .

Research Implications and Gaps

- Synthetic Optimization : Modular modifications (e.g., varying linkers or heterocycles) could enhance bioavailability or target specificity, as seen in ’s fluorinated derivatives .

Biological Activity

tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a thiazolidine ring fused with a carbamate moiety, which is critical for its biological activity. The synthesis typically involves the reaction of tert-butyl carbamate with appropriate thiazolidinedione derivatives under specific conditions to yield the desired product.

Anti-inflammatory Properties

Research indicates that compounds derived from thiazolidinediones exhibit significant anti-inflammatory activity. For instance, studies have shown that various substituted benzamido phenylcarbamates demonstrate promising inhibition rates against inflammation-induced models. In particular, the percentage of inhibition ranged from 39% to 54% when tested against carrageenan-induced rat paw edema models . Such findings suggest that the thiazolidine structure may enhance anti-inflammatory effects through modulation of inflammatory pathways.

HDAC Inhibition

Recent investigations into thiazolidinedione derivatives have revealed their potential as histone deacetylase (HDAC) inhibitors. These compounds exhibit structural features conducive to binding with HDAC enzymes, suggesting a role in epigenetic modulation and cancer therapy . The ability of these compounds to inhibit HDACs may also contribute to their anti-inflammatory and antidiabetic properties.

Case Studies

The proposed mechanisms through which tert-butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate exerts its biological effects include:

- Inflammatory Pathway Modulation : By inhibiting key enzymes involved in the inflammatory response.

- PPAR Activation : Enhancing insulin sensitivity and glucose uptake in adipose tissues.

- Epigenetic Regulation : Modulating gene expression through HDAC inhibition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate, and what parameters critically influence reaction yields?

- Methodological Answer : Synthesis typically involves multi-step protocols, including protection/deprotection strategies. For example, the thiazolidinedione core may be preformed and coupled to the tert-butyl carbamate via nucleophilic substitution or amidation. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios of coupling agents (e.g., EDC/HOBt) . Purity of intermediates should be verified via TLC or HPLC before proceeding.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH) and thiazolidinedione ring (carbonyl signals at δ ~170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in aprotic solvents (e.g., ethyl acetate/hexane) and refine using SHELX software .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is sensitive to moisture and strong acids/bases. Store under inert gas (N or Ar) at 2–8°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis. Avoid prolonged exposure to DMSO, which may accelerate decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

- Methodological Answer : Low yields often stem from steric hindrance at the ethyl carbamate linkage. Strategies include:

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency .

- Catalytic systems : Use Pd-mediated cross-coupling or organocatalysts to enhance regioselectivity .

- Solvent screening : Test polar aprotic solvents (e.g., DCE or acetonitrile) to improve solubility of intermediates .

Q. What strategies resolve discrepancies in NMR spectral data for carbamate derivatives?

- Methodological Answer : Contradictory signals may arise from rotameric equilibria or impurities. Solutions include:

- Variable-temperature NMR : Identify dynamic processes by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals and confirm connectivity .

- Spiking experiments : Add authentic samples of suspected impurities to confirm their presence .

Q. How does the thiazolidinedione moiety influence reactivity in nucleophilic environments, and how can this be assessed experimentally?

- Methodological Answer : The 2,4-dioxothiazolidine ring is electrophilic at the C2 carbonyl. Reactivity can be probed via:

- Kinetic studies : Monitor hydrolysis rates under acidic (HCl) or basic (NaOH) conditions using UV-Vis or LC-MS .

- Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution and susceptibility to nucleophilic attack .

- Trapping experiments : React with amines (e.g., benzylamine) to form adducts, characterized by H NMR shifts at δ 3.5–4.0 ppm (N–CH) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in aqueous vs. organic solvents?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Conduct:

- Solubility assays : Use shake-flask methods in buffers (pH 1–13) and organic solvents (e.g., DCM, MeOH) at 25°C. Quantify via UV absorbance at λ~270 nm .

- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .

- Karl Fischer titration : Measure residual water content, which affects solubility profiles .

Biological Activity & Applications

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays aligned with the thiazolidinedione pharmacophore:

- Enzyme inhibition : Test against PPAR-γ or aldose reductase using fluorescence-based kits (IC determination) .

- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HepG2 or HEK293 cells .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-HRMS .

Safety & Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.